molecular formula C21H15NO4 B2850081 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide CAS No. 923107-04-4

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide

Cat. No.: B2850081
CAS No.: 923107-04-4
M. Wt: 345.354
InChI Key: PTYDQPBXNMSHQA-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4H-chromen-4-one with m-tolylamine under acidic conditions to form an intermediate, which is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2-phenyl-4H-chromen-6-yl)furan-2-carboxamide
  • N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)furan-2-carboxamide
  • N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)thiophene-2-carboxamide

Uniqueness

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its m-tolyl group and furan-2-carboxamide moiety contribute to its unique reactivity and potential therapeutic applications.

Biological Activity

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H15_{15}N O3_3
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 923131-72-0

This structure includes a chromenone moiety, which is known for its biological significance, particularly in medicinal applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. For instance, studies demonstrate that derivatives of similar structures exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values indicating moderate potency .
  • Antioxidant Activity : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .
  • Cytotoxic Effects : Research indicates that certain derivatives have cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism may involve apoptosis induction through modulation of signaling pathways related to cell survival and proliferation .

In Vitro Studies

A variety of in vitro studies have assessed the biological activity of compounds related to this compound:

CompoundTarget EnzymeIC50_{50} (µM)Effect
3bAChE10.4Moderate Inhibition
3eBChE9.9Moderate Inhibition
3cCOX-218.1Moderate Inhibition
3dLOX-1524.3Moderate Inhibition

These compounds demonstrate dual inhibitory effects on cholinesterases and notable activity against cyclooxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxicity of various furochromene derivatives against MCF-7 cells, revealing that compounds with specific substitutions showed enhanced activity compared to others. The results highlighted the importance of structural modifications in enhancing biological efficacy .
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding interactions between this compound and target proteins. These studies suggested that hydrogen bonding and hydrophobic interactions play crucial roles in the binding affinity of the compound to its targets, which correlates with observed biological activities .

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-4-2-5-14(10-13)20-12-17(23)16-11-15(7-8-18(16)26-20)22-21(24)19-6-3-9-25-19/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYDQPBXNMSHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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